molecular formula C27H46O2 B15351496 Ethyl 10,12-pentacosadiynoate

Ethyl 10,12-pentacosadiynoate

Cat. No.: B15351496
M. Wt: 402.7 g/mol
InChI Key: RSISYIOWXSUHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 10,12-pentacosadiynoate (C27H44O2) is an ester derivative of 10,12-pentacosadiynoic acid (PCDA; C25H42O2), a conjugated diyne fatty acid. It is synthesized via esterification of PCDA with ethanol, a process analogous to the preparation of mthis compound (C26H44O2) using methanol . The ethyl ester is notable for its role in polydiacetylene (PDA)-based biosensors, where its structural properties influence chromatic responses to environmental stimuli .

Properties

IUPAC Name

ethyl pentacosa-10,12-diynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSISYIOWXSUHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl pentacosa-10,12-diynoate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

  • Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl pentacosa-10,12-diynoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with 10,12-Pentacosadiynoic Acid (PCDA)

Property Ethyl 10,12-Pentacosadiynoate 10,12-Pentacosadiynoic Acid (PCDA)
Molecular Formula C27H44O2 C25H42O2
Molecular Weight 400.63 g/mol 374.61 g/mol
Functional Group Ester (-COOCH2CH3) Carboxylic acid (-COOH)
Solubility Higher lipophilicity Moderate polarity due to -COOH
Applications Biosensors, polymer matrices Thermochromic materials, PDA precursors

Key Differences :

  • The ethyl ester’s lipophilic nature enhances compatibility with organic solvents, making it preferable for sensor applications requiring non-aqueous environments .
  • PCDA’s carboxylic acid group allows salt formation (e.g., PCDA-Na), enabling thermochromic behavior in aqueous systems .

Comparison with Mthis compound

Property This compound Mthis compound
Molecular Formula C27H44O2 C26H44O2
Molecular Weight 400.63 g/mol 388.64 g/mol
Synthesis Esterification with ethanol Esterification with methanol
Volatility Lower due to longer alkyl chain Slightly higher

Functional Impact :

  • The ethyl derivative’s larger alkyl chain may reduce volatility, improving stability in long-term storage .

Comparison with Shorter-Chain Diynoates (e.g., 10,12-Octadecadiynoic Acid)

Property This compound 10,12-Octadecadiynoic Acid
Chain Length 25 carbons 18 carbons
Applications Biosensors Volatile aroma compound in fruits
Reactivity Slower polymerization in PDAs Higher volatility limits PDA use

Structural Influence :

  • Longer chains in this compound provide stronger van der Waals interactions, stabilizing PDA matrices .

Comparison with Pheromone Analogues (e.g., Hexadecadienals)

Property This compound (E,E)-10,12-Hexadecadienal
Functional Group Ester Aldehyde
Volatility Low High
Biological Role Non-pheromonic (synthetic sensors) Sex pheromone in moths

Key Insight :

  • The ester’s low volatility and lack of aldehyde functionality make it unsuitable for pheromone applications but ideal for stable sensor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.